![molecular formula C9H9NO2S B1267034 3,4-Dimethoxyphenyl isothiocyanate CAS No. 33904-04-0](/img/structure/B1267034.png)
3,4-Dimethoxyphenyl isothiocyanate
Overview
Description
3,4-Dimethoxyphenyl isothiocyanate is a chemical compound with the molecular formula C9H9NO2S . It is also known as 4-isothiocyanato-1,2-dimethoxybenzene .
Molecular Structure Analysis
The molecular structure of 3,4-Dimethoxyphenyl isothiocyanate consists of a phenyl ring substituted with two methoxy groups and one isothiocyanate group . The IUPAC name for this compound is 4-isothiocyanato-1,2-dimethoxybenzene .Physical And Chemical Properties Analysis
3,4-Dimethoxyphenyl isothiocyanate is a solid at 20 degrees Celsius . It has a molecular weight of 195.24 g/mol . The compound is sensitive to moisture . Its exact mass and monoisotopic mass are 195.03539970 g/mol . It has a topological polar surface area of 62.9 Ų .Scientific Research Applications
Synthesis of N-Hydroxyphthalimide Derivatives
3,4-Dimethoxyphenyl isothiocyanate: is utilized in the synthesis of N-hydroxyphthalimide (NHPI) derivatives . NHPI and its derivatives are known for their role as catalysts in oxidation reactions, particularly in the pharmaceutical industry where they are used to synthesize complex molecules. The presence of the dimethoxyphenyl group can potentially enhance the catalytic efficiency of NHPI derivatives by providing electronic effects that stabilize transition states during the reaction.
Analytical Chemistry: Chromatographic Analysis
In analytical chemistry, 3,4-Dimethoxyphenyl isothiocyanate can be used to derivatize amines for better separation and detection in chromatographic analysis . The derivatization enhances the detection sensitivity and resolution of amines, which are often challenging to analyze due to their high polarity and low UV absorption.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3,4-Dimethoxyphenyl Isothiocyanate is the mitochondrial electron transport chain . This biochemical pathway plays a crucial role in cellular respiration, a process that generates energy for the cell .
Mode of Action
3,4-Dimethoxyphenyl Isothiocyanate interacts with its target by inhibiting the mitochondrial electron transport chain . This inhibition disrupts the normal flow of electrons, which can lead to a decrease in the production of ATP, the main energy currency of the cell .
Biochemical Pathways
By inhibiting the mitochondrial electron transport chain, 3,4-Dimethoxyphenyl Isothiocyanate affects the cellular respiration pathway . This can lead to a decrease in ATP production and an increase in the production of reactive oxygen species . These changes can have downstream effects on other biochemical pathways, potentially leading to cell death .
Pharmacokinetics
Like other isothiocyanates, it is likely to be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of the mitochondrial electron transport chain by 3,4-Dimethoxyphenyl Isothiocyanate can lead to cell death, particularly in cancer cells . This is likely due to the increased production of reactive oxygen species and the decreased production of ATP .
Action Environment
The action, efficacy, and stability of 3,4-Dimethoxyphenyl Isothiocyanate can be influenced by various environmental factors. For example, the presence of other chemicals, pH levels, and temperature can affect its stability and activity . Additionally, the compound’s efficacy can be influenced by the physiological environment within the body, such as the presence of other drugs or diseases .
properties
IUPAC Name |
4-isothiocyanato-1,2-dimethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-11-8-4-3-7(10-6-13)5-9(8)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPZZVZPOZPDDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=C=S)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187529 | |
Record name | 3,4-Dimethoxyphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
33904-04-0 | |
Record name | 4-Isothiocyanato-1,2-dimethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33904-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dimethoxyphenyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033904040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dimethoxyphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isothiocyanic Acid 3,4-Dimethoxyphenyl Ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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